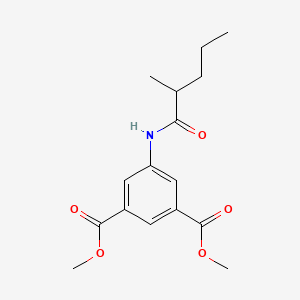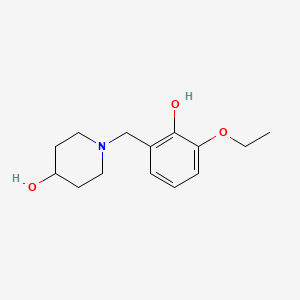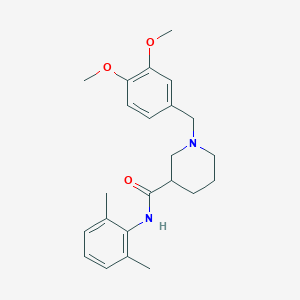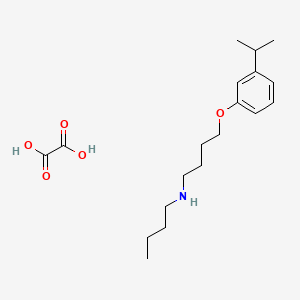
1,3-DIMETHYL 5-(2-METHYLPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-DIMETHYL 5-(2-METHYLPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of a benzene ring substituted with two methyl groups, a 2-methylpentanamido group, and two carboxylate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-(2-METHYLPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-aminoisophthalic acid.
Amidation: The 5-aminoisophthalic acid undergoes amidation with 2-methylpentanoyl chloride in the presence of a base such as triethylamine to form the 5-(2-methylpentanamido) derivative.
Esterification: The carboxylic acid groups are then esterified using methanol and a catalyst like sulfuric acid to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for precise control of reaction parameters can further improve efficiency.
化学反应分析
Types of Reactions
1,3-DIMETHYL 5-(2-METHYLPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
1,3-DIMETHYL 5-(2-METHYLPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-DIMETHYL 5-(2-METHYLPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,3-DIMETHYL 5-(2-METHYLPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE: Similar in structure but with different substituents on the benzene ring.
1,3-DIETHYL 5-(2-METHYLPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE: Similar compound with ethyl groups instead of methyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
IUPAC Name |
dimethyl 5-(2-methylpentanoylamino)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-5-6-10(2)14(18)17-13-8-11(15(19)21-3)7-12(9-13)16(20)22-4/h7-10H,5-6H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWHTYPTRNREOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[5-hydroxy-3-(4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-pyridin-3-ylmethanone](/img/structure/B5098247.png)
![3,5-dimethyl-N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5098252.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5098264.png)
![3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B5098271.png)


![2-[(3-fluorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5098286.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5098294.png)
![N-ethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5098301.png)
![3-[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5098318.png)
![N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5098323.png)
![2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-phenylphenyl)-1,3-thiazole;hydrobromide](/img/structure/B5098331.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B5098334.png)

